4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid

Description

Classification and Structural Framework of 4,4,5,5,6,6,6-Heptafluorohex-2-enoic Acid within Poly- and Perfluoroalkyl Substances (PFAS)

This compound is a member of the broad group of synthetic chemicals known as per- and polyfluoroalkyl substances (PFAS). epa.gov This large family of compounds is characterized by an alkyl chain on which fluorine atoms are attached. taylorandfrancis.comclu-in.org A key distinction within this group is made between perfluoroalkyl and polyfluoroalkyl substances. Perfluoroalkyl compounds have fluorine atoms bonded to all of the carbon atoms in the alkyl chain, whereas polyfluoroalkyl compounds have some hydrogen atoms, in addition to fluorine atoms, bonded to the alkyl chain carbons. clu-in.org

This compound falls into the category of polyfluoroalkyl substances because its carbon chain is not fully saturated with fluorine atoms; it contains hydrogen atoms. Its structure consists of a six-carbon backbone with a carboxylic acid functional group and a carbon-carbon double bond, making it an unsaturated carboxylic acid. nih.govalfa-chemistry.com The presence of this double bond is a crucial structural feature that influences its chemical properties and environmental behavior. nih.gov Specifically, it is a C6 branched unsaturated fluorinated carboxylic acid. nih.gov

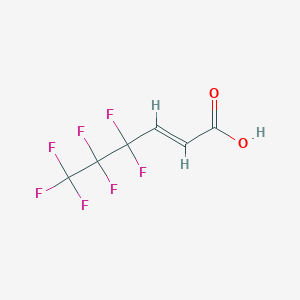

The structural framework can be broken down as follows:

A carboxylic acid head : This hydrophilic functional group is located at one end of the molecule.

An unsaturated carbon chain : A double bond exists between the second and third carbon atoms.

A polyfluorinated tail : The fourth, fifth, and sixth carbons are fluorinated, with the terminal carbon being a trifluoromethyl group (CF3). This highly fluorinated section of the molecule is hydrophobic.

This combination of a polar head group and a nonpolar, fluorinated tail gives the molecule surfactant-like properties. Its classification as a polyfluoroalkyl substance makes it a "precursor" compound, meaning it has the potential to transform into other perfluoroalkyl acids (PFAAs) in the environment. itrcweb.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound alfa-chemistry.com |

| CAS Number | 356-03-6 alfa-chemistry.com |

| Molecular Formula | C₆H₃F₇O₂ alfa-chemistry.com |

| Molecular Weight | 240.08 g/mol alfa-chemistry.com |

| Canonical SMILES | C(=CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O alfa-chemistry.com |

Table 2: Structural Classification Comparison

| Feature | This compound | Perfluorooctanoic acid (PFOA) | (2E)-Hex-2-enoic acid |

|---|---|---|---|

| Acronym | 3:3 FTUCA alfa-chemistry.com | PFOA wikipedia.org | - |

| Molecular Formula | C₆H₃F₇O₂ alfa-chemistry.com | C₈HF₁₅O₂ wikipedia.org | C₆H₁₀O₂ |

| PFAS Classification | Polyfluoroalkyl Substance clu-in.org | Perfluoroalkyl Substance wikipedia.org | Not a PFAS |

| Fully Fluorinated Alkyl Chain? | No | Yes | No |

| Presence of C=C Double Bond? | Yes | No | Yes |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2E)-Hex-2-enoic acid |

| Celecoxib |

| Fluoxetine |

| Perfluorooctanoic acid (PFOA) |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4,5,5,6,6,6-heptafluorohex-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H,(H,14,15)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBNWYYINLFKND-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(C(C(F)(F)F)(F)F)(F)F)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896671 | |

| Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37759-76-5 | |

| Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4,5,5,6,6,6 Heptafluorohex 2 Enoic Acid and Analogous Structures

Strategies for Carbon-Fluorine Bond Formation in Unsaturated Systems

The introduction of fluorine into organic molecules, particularly into unsaturated systems, can dramatically alter their physical, chemical, and biological properties. This transformation is a cornerstone of organofluorine chemistry. Methodologies for forging C-F bonds are broadly categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, such as an electron-rich alkene or enolate, with an electrophilic fluorine source ("F+"). nih.govthieme-connect.com This approach is a reliable strategy for obtaining a variety of fluorinated compounds. nih.gov The development of stable, yet reactive, N-F reagents has largely replaced hazardous sources like elemental fluorine for this purpose. siue.edu

These reagents typically feature an N-F bond where the nitrogen atom is substituted with strong electron-withdrawing groups, which decreases the electron density on the fluorine atom and enhances its electrophilicity. siue.edu The mechanism of fluorine transfer remains a subject of study, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and conditions. siue.edu

Common electrophilic fluorinating agents are pivotal in modern organic synthesis. Their stability, selectivity, and reactivity profiles have made them indispensable tools.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Key Characteristics | Typical Substrates |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF4) | Highly reactive, selective, stable, and versatile. nih.govcas.cnnih.gov | Alkenes, enamines, dicarbonyl compounds, electron-rich aromatics. nih.govchinesechemsoc.org |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe with high electrophilicity; soluble in various organic solvents. nih.gov | Alkenes, aromatic hydrocarbons, amides, nitriles. nih.gov |

| N-Fluoropyridinium salts | NFPy | Reactivity is tunable by altering substituents on the pyridine (B92270) ring. nih.govsiue.edu | Enol compounds, multi-electron aromatic compounds, sulfides. nih.gov |

Radical-Mediated and Transition-Metal Catalyzed Fluorination

Complementary to ionic pathways, radical-mediated methods offer a powerful means to form C-F bonds. mdpi.com These reactions involve the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source. mdpi.com Historically, the use of highly reactive sources like F₂ gas and xenon difluoride (XeF₂) limited the scope of this approach. mdpi.com However, the discovery that electrophilic N-F reagents, such as Selectfluor, can also serve as competent fluorine atom transfer agents has led to a renaissance in radical fluorination. mdpi.com Modern techniques, including visible-light photoredox catalysis, allow for the generation of radical intermediates under exceptionally mild conditions from precursors like carboxylic acids or through C-H activation. mdpi.comchemistryviews.org

Transition-metal catalysis provides an additional layer of control and efficiency for fluorination reactions. documentsdelivered.com Metals such as palladium, copper, and silver can facilitate the formation of C-F bonds through various catalytic cycles, often involving oxidative addition of a C-X bond to the metal center, followed by reaction with a fluoride (B91410) source and subsequent reductive elimination. nih.govdocumentsdelivered.com These methods are particularly valuable for late-stage fluorination, where fluorine is introduced into a complex molecule at a final step. nih.gov For example, palladium catalysts have been used for the allylic fluorination of propenyl esters and the C-H fluorination of aromatic compounds. documentsdelivered.com

Table 2: Comparison of Radical and Transition-Metal Fluorination Strategies

| Strategy | Radical Source / Precursor | Fluorine Source | Catalyst / Initiator | Key Features |

|---|---|---|---|---|

| Radical Fluorination | Aliphatic Carboxylic Acids | Selectfluor | Photoredox (e.g., Iridium complex), Ag(I) | Decarboxylative fluorination; mild, redox-neutral conditions. chemistryviews.org |

| Alkenes | Selectfluor | Fe(III)/NaBH₄ | Markovnikov hydrofluorination of unactivated alkenes. | |

| C-H Bonds | N-F Reagents | Mn, Cu, W catalysts; Organic photocatalysts | Direct functionalization of remote C(sp³)–H bonds. mdpi.com | |

| Transition-Metal Catalyzed | Aryl Triflates/Halides | AgF, CsF, KF | Palladium, Copper | Access to fluoroarenes and allylic fluorides. documentsdelivered.comacs.org |

| Alkenes | Selectfluor, NFSI | Palladium | Catalytic formation of a reactive Pd(IV)-F electrophile for C-H fluorination. documentsdelivered.com | |

| gem-Difluoroalkenes | - | Cu, Pd, Ni, Rh, etc. | C-F bond functionalization via β-fluoride elimination from a β-fluoroalkylmetal intermediate. cas.cn |

Electrochemical Fluorination Techniques and Fluoroalkylation Reactions

Electrochemical fluorination (ECF) is a foundational method in organofluorine chemistry for producing perfluorinated compounds, where all C-H bonds are replaced by C-F bonds. nih.gov The most established industrial method is the Simons process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). nih.govnih.gov In this process, a nickel anode is used at a cell potential of 5–6 V. nih.gov The organic substrate is perfluorinated, and for carboxylic acids, the process yields the corresponding perfluoroacyl fluoride. nih.gov While powerful for exhaustive fluorination, selective or partial fluorination via ECF is more challenging but can be achieved in organic media using supporting fluoride salts like (C₂H₅)₃N:3HF. nih.govacs.org

Fluoroalkylation, the introduction of a fluoroalkyl group (e.g., -CF₃, -C₂F₅), is a distinct but related strategy. This transformation is often accomplished via radical pathways where a fluoroalkyl radical is generated and adds to an unsaturated system like an alkene or alkyne. thieme-connect.com Various methods exist to generate these radicals, including the use of photoredox catalysis or initiators like triethylborane (B153662) (Et₃B) with fluoroalkyl iodide precursors. chinesechemsoc.orgresearchgate.net Copper-mediated reactions using reagents like sodium triflinate (Langlois reagent) are also effective for the trifluoromethylation of unsaturated compounds. nih.gov

Synthetic Routes to Fluorinated α,β-Unsaturated Carboxylic Acid Scaffolds

The construction of the α,β-unsaturated acid moiety is as critical as the installation of the fluoroalkyl group. The presence of fluorine atoms in the precursor molecules can significantly influence the reactivity and stereochemical outcome of olefination and elimination reactions used to form the carbon-carbon double bond.

Methods for Introducing Carbon-Carbon Double Bonds into Fluorinated Precursors

Several classic olefination reactions have been adapted for the synthesis of fluorinated alkenes, providing reliable access to α,β-unsaturated systems.

Horner-Wadsworth-Emmons (HWE) Reaction : This is one of the most dependable methods for the stereoselective synthesis of alkenes from aldehydes or ketones. nrochemistry.comrsc.org The reaction of a stabilized phosphonate (B1237965) ylide, often generated from a phosphonate ester and a base, with a carbonyl compound typically yields the (E)-alkene with high selectivity. nrochemistry.comwikipedia.org This method has been widely applied to the synthesis of α-fluoro-α,β-unsaturated esters by reacting aldehydes with reagents such as ethyl 2-fluoro-2-diethylphosphonoacetate. thieme-connect.comresearchgate.net The stereochemical outcome can be influenced by the choice of reagents and reaction conditions. thieme-connect.com

Wittig Reaction : The Wittig reaction, which uses a phosphonium (B103445) ylide, is another cornerstone of olefination chemistry. wikipedia.org It is commonly used to convert aldehydes and ketones into alkenes and has been successfully employed in the synthesis of fluorinated structures. researchgate.netnih.gov For example, γ-fluoro-α,β-unsaturated carboxylic esters can be prepared from α-fluoro aldehydes via the Wittig reaction. researchgate.net While stabilized ylides often give (E)-alkenes, non-stabilized ylides typically favor the (Z)-alkene. wikipedia.org

Julia-Kocienski Olefination : This modified Julia olefination provides a versatile and modular approach for assembling fluoroalkenes. nih.govnih.gov The reaction involves the condensation of a fluorinated heteroaryl sulfone (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) with an aldehyde or ketone. nih.gov The method is particularly useful for synthesizing functionalized fluoroolefins like α-fluoroacrylates. nih.gov

Elimination Reactions : The carbon-carbon double bond can also be formed through the elimination of leaving groups from adjacent carbons. Halofluorination of an alkene followed by base-induced dehydrohalogenation is a common sequence. nih.gov The mechanism of elimination from many fluorinated compounds can proceed via the E1cb (Elimination, Unimolecular, conjugate Base) pathway due to the increased acidity of hydrogens beta to the fluorine atoms. siue.edu

Stereoselective and Asymmetric Synthesis of Fluorinated Alkenoic Acids

Controlling the stereochemistry of the double bond (E/Z isomerism) and any adjacent chiral centers is a significant challenge in the synthesis of complex fluorinated molecules.

For stereocontrol of the double bond, the HWE reaction is particularly powerful. While standard conditions often favor the (E)-isomer, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoromethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can provide (Z)-olefins with excellent selectivity. nrochemistry.com Furthermore, reports have shown that the stereoselectivity of HWE reactions with fluorophosphonates can be tuned; for instance, using Sn(OSO₂CF₃)₂ with N-ethylpiperidine can yield (E)-α-fluoro-α,β-unsaturated esters with high selectivity, whereas Mg(II)-promoted reactions can favor the (Z)-isomer. thieme-connect.com

Achieving asymmetric synthesis, where a new chiral center is created with a preference for one enantiomer, requires chiral catalysts or auxiliaries. Several strategies have been developed:

Asymmetric Electrophilic Fluorination : Chiral metal complexes or organocatalysts can be used to direct the approach of an electrophilic fluorinating agent to a prochiral nucleophile. For example, chiral titanium/TADDOL complexes have been used for the catalytic α-fluorination of β-keto esters. mdpi.com A highly π-facial selective fluorination of chiral enamides using Selectfluor, followed by oxidation, provides an asymmetric route to chiral α-fluoro-imides. nih.gov

Catalytic Asymmetric Reactions on Fluorinated Substrates : Transition metal catalysis can be used to perform asymmetric transformations on molecules that already contain fluorine. For example, iridium-catalyzed asymmetric allylic alkylation of acyclic ketones followed by fluorination can generate products with two adjacent stereocenters. mdpi.com

These advanced methodologies enable the precise construction of complex fluorinated alkenoic acids, paving the way for the synthesis of molecules like 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid and its structurally diverse and functionally significant analogs.

Chemoenzymatic Approaches to Fluorine Incorporation

The precise and selective introduction of fluorine atoms into organic scaffolds remains a significant synthetic challenge. Chemoenzymatic strategies, which couple the selectivity of biocatalysts with the broad scope of chemical synthesis, have emerged as a powerful tool to overcome these hurdles. While the direct enzymatic synthesis of heavily fluorinated structures like the heptafluorohexyl group in a single step is not yet well-established, several enzymatic approaches are being explored for the introduction of fluorine into molecular precursors.

Enzymes such as fluorinases , cytochrome P450 monooxygenases , and polyketide synthases (PKSs) have demonstrated the ability to catalyze C-F bond formation. nih.gov Fluorinases, for instance, can catalyze the reaction between a fluoride ion and S-adenosyl-L-methionine (SAM) to generate 5'-fluoro-5'-deoxyadenosine, showcasing nature's ability to form C-F bonds. nih.gov Engineered cytochrome P450 enzymes have been utilized for the hydroxylation and subsequent fluorination of non-activated C-H bonds, offering a pathway to selectively introduce fluorine. nih.gov

Moreover, the use of old yellow enzyme (OYE) and other ene-reductases has been investigated for the asymmetric reduction of α,β-unsaturated compounds, a reaction that could be adapted for fluorinated substrates. While direct enzymatic incorporation of a long perfluoroalkyl chain onto an acrylic acid backbone is not yet documented, a plausible chemoenzymatic route could involve the enzymatic transformation of a precursor molecule that already contains the fluorinated moiety. For example, an enzyme could be used to catalyze a key bond formation or stereoselective reduction in a substrate that has been chemically synthesized to contain the 4,4,5,5,6,6,6-heptafluorohexyl group.

The following table provides a conceptual overview of enzyme classes that could be potentially applied in the synthesis of fluorinated carboxylic acid analogs, although specific data for this compound is not currently available.

| Enzyme Class | Potential Reaction Type | Substrate Analog | Potential Product |

| Ene-Reductase (e.g., OYE) | Asymmetric reduction of C=C double bond | A polyfluorinated α,β-unsaturated ester | A chiral polyfluorinated saturated ester |

| Lipase | Kinetic resolution of a racemic fluorinated alcohol | Racemic polyfluoroalkyl-substituted secondary alcohol | Enantioenriched polyfluoroalkyl-substituted alcohol and ester |

| Hydrolase | Hydrolysis of an ester precursor | Ethyl 4,4,5,5,6,6,6-heptafluorohex-2-enoate | This compound |

Functional Group Transformations and Derivatization of Fluorinated Carboxylic Acids

Once the fluorinated carboxylic acid scaffold, such as this compound, has been synthesized, a variety of functional group transformations and derivatizations can be employed to generate a diverse range of analogs for various applications. These transformations can target either the carboxylic acid moiety or the α,β-unsaturated system.

The carboxylic acid group is a versatile handle for derivatization. Standard organic reactions can be employed to convert it into esters, amides, acid chlorides, and other functional groups. For instance, Fischer esterification , reacting the carboxylic acid with an alcohol under acidic conditions, can yield the corresponding ester. Amide formation can be achieved by activating the carboxylic acid, for example with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an amine. These derivatives are often synthesized to modulate the biological activity or physical properties of the parent compound.

The reactivity of the α,β-unsaturated system in fluorinated compounds is influenced by the strong electron-withdrawing nature of the perfluoroalkyl group. This electronic effect makes the β-carbon highly electrophilic and susceptible to nucleophilic attack in Michael additions . Furthermore, the double bond can undergo various addition reactions. For example, the addition of hydrogen halides (e.g., HBr) or water can proceed, often with regioselectivity dictated by the electronic effects of the substituents.

The following interactive data table summarizes potential derivatization reactions for a polyfluoroalkenoic acid like this compound, based on established chemical principles.

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Product Class |

| Esterification | R'OH, H⁺ (cat.) | Carboxylic Acid | Ester |

| Amidation | R'₂NH, Coupling Agent (e.g., DCC) | Carboxylic Acid | Amide |

| Reduction | LiAlH₄ or other reducing agents | Carboxylic Acid & Double Bond | Saturated Alcohol |

| Michael Addition | Nu⁻ (e.g., R₂CuLi, RSH) | α,β-Unsaturated System | β-Substituted Saturated Carboxylic Acid |

| Halogenation | X₂ (e.g., Br₂) | Double Bond | Dihalo-substituted Saturated Carboxylic Acid |

Chemical Reactivity and Mechanistic Investigations of 4,4,5,5,6,6,6 Heptafluorohex 2 Enoic Acid

Reactivity of the Unsaturated Moiety

The carbon-carbon double bond in 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid is electron-deficient due to the powerful inductive effect of the adjacent perfluoroalkyl chain. This electronic characteristic is a defining factor in its reactivity, particularly towards nucleophilic attack.

Nucleophilic and Electrophilic Addition Reactions across the Carbon-Carbon Double Bond

The electron-poor nature of the double bond in this compound and its derivatives makes it highly susceptible to nucleophilic conjugate addition, also known as Michael addition. In these reactions, a nucleophile attacks the β-carbon of the α,β-unsaturated system. Research on derivatives of this compound has demonstrated this reactivity profile. For instance, an ester derivative of the acid has been shown to undergo 1,4-addition with nucleophiles such as thiophenol and nitromethane. durham.ac.uk This type of reaction is characteristic of α,β-unsaturated systems activated by strongly electron-withdrawing groups. libretexts.org

The general mechanism for the Michael addition to an α,β-unsaturated carboxylic acid involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. The presence of the perfluoroalkyl group is expected to enhance the rate of such reactions by further stabilizing the transient negative charge on the enolate.

Conversely, electrophilic addition reactions across the carbon-carbon double bond are generally disfavored. The strong electron-withdrawing heptafluoropropyl group deactivates the double bond towards attack by electrophiles. While α,β-unsaturated acids can undergo electrophilic additions like halogenation and hydrohalogenation, the reactions are often slower compared to isolated alkenes. libretexts.org For this compound, the deactivating effect of the perfluoroalkyl chain would make such reactions even more challenging.

Intramolecular Cyclization Pathways (e.g., Fluorocyclization)

Intramolecular cyclization reactions involving the double bond of unsaturated carboxylic acids can lead to the formation of lactones (cyclic esters). These reactions are often initiated by an electrophile. In the context of fluorinated compounds, electrophilic fluorinating agents can induce a cyclization cascade. This process, known as fluorolactonization, has been reported for various 4-alkenoic acid derivatives, yielding fluorinated γ-lactones. researchgate.net

While specific studies on the intramolecular fluorocyclization of this compound are not prevalent, the general principle suggests that if the double bond were in a suitable position (e.g., γ,δ or δ,ε to the carboxyl group), such a cyclization could be feasible. For the title compound, being an α,β-unsaturated acid, intramolecular lactonization involving the existing double bond is not a typical reaction pathway. However, related fluorocyclization reactions of unsaturated systems can be mediated by various reagents, including stable hypervalent fluoroiodane reagents, to produce fluorinated lactones. These reactions can proceed through a mechanism involving cyclization, aryl migration, and fluorination in a single step.

Transformations Involving the Perfluorinated Alkyl Chain

The perfluorinated alkyl chain in this compound is characterized by the high strength of its carbon-fluorine bonds, rendering it generally stable. However, under specific conditions, this segment of the molecule can undergo transformations.

Dehydrofluorination Processes and Formation of Unsaturated Fluorotelomer Carboxylic Acids

Unsaturated fluorotelomer carboxylic acids (FTUCAs), such as this compound (designated as 3:2 FTUCA), are known environmental transformation products of fluorotelomer alcohols (FTOHs). panda.org The formation of these unsaturated acids often proceeds through the corresponding saturated fluorotelomer carboxylic acid (FTCA). The saturated analogue, 4,4,5,5,6,6,6-heptafluorohexanoic acid (3:2 FTCA), can undergo dehydrofluorination to yield the title compound. This elimination reaction involves the removal of a hydrogen atom from the α-carbon and a fluorine atom from the β-carbon of the perfluoroalkyl chain. researchgate.net This process is a key step in the environmental degradation pathway of certain polyfluorinated substances. panda.org

Cleavage of Carbon-Carbon and Carbon-Fluorine Bonds within the Perfluoroalkyl Segment

While C-F bonds are exceptionally strong, their cleavage is a critical step in the degradation of per- and polyfluoroalkyl substances (PFAS). Microbial cleavage of C-F bonds in unsaturated perfluorinated carboxylic acids has been reported under anaerobic conditions, a process termed reductive defluorination. researchgate.net The presence of a double bond, particularly in an α,β-unsaturated system, appears to facilitate this microbial defluorination activity. researchgate.net

Furthermore, carbon-carbon bond cleavage within the perfluoroalkyl chain can occur under certain chemical conditions. For instance, perfluoroalkyl carboxylic acid derivatives can undergo C-C bond cleavage at high temperatures or under basic conditions to generate perfluoroalkyl anions, which can then be used in fluoroalkylation reactions. nih.gov Reductive degradation of perfluoroalkyl ether carboxylic acids has also been shown to proceed via C-C bond cleavage, including decarboxylation steps. acs.org Visible light photoredox catalysis is another powerful tool that can enable C-F bond cleavage in perfluoroalkylarenes and trifluoromethyl alkenes, often through the generation of radical intermediates. nih.gov

Impact of Fluorination on Carboxylic Acid Reactivity and pKa Properties

The extensive fluorination of the alkyl chain has a profound electronic effect on the carboxylic acid functionality, significantly influencing its acidity (pKa) and the reactivity of the carboxyl group.

The primary influence of the heptafluoropropyl group is its strong inductive electron-withdrawing effect (-I effect). This effect polarizes the O-H bond of the carboxylic acid group, facilitating the release of the proton and thus increasing the acidity of the molecule. libretexts.org This is evident when comparing the pKa of this compound with its non-fluorinated and saturated counterparts. The presence of the perfluoroalkyl tail leads to a significant decrease in the pKa value, making it a stronger acid. nih.gov

Experimental and calculated pKa values for this compound and its saturated analogue highlight this trend. The introduction of the double bond in conjugation with the carboxyl group also contributes to the increased acidity.

| Compound | Abbreviation | Experimental pKa |

|---|---|---|

| (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | 3:2 FTUCA | 3.23 |

| 4,4,5,5,6,6,6-Heptafluorohexanoic acid | 3:2 FTCA | 4.18 |

Data sourced from the U.S. EPA Web Server. epa.gov

The increased acidity also affects the reactivity of the carboxylate. For instance, decarboxylation reactions, which involve the loss of CO2, can be influenced by the stability of the resulting carbanion. The electron-withdrawing nature of the perfluoroalkyl group would destabilize an adjacent carbanion, making decarboxylation more difficult compared to non-fluorinated analogues. However, under photoredox catalysis, a wide range of aliphatic carboxylic acids, including those with electron-withdrawing groups, can undergo decarboxylative fluorination. nih.gov

Reaction Kinetics and Thermodynamics of Transformation Processes

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the reaction kinetics and thermodynamics of transformation processes specifically for this compound. Despite searches of chemical and environmental science databases, no specific studies detailing the kinetic rates, reaction mechanisms, or thermodynamic parameters for the degradation or transformation of this compound could be identified.

Generally, short-chain per- and polyfluoroalkyl substances (PFAS), a category to which this compound belongs, are known for their high persistence in the environment. This persistence is largely due to the strength of the carbon-fluorine bond. Transformation processes for other, more widely studied, fluorinated organic acids often involve advanced oxidation processes such as photocatalysis or sonolysis. However, the specific rates and pathways of these transformations are highly dependent on the exact molecular structure of the compound .

Without dedicated research on this compound, it is not possible to provide detailed research findings or data tables on its reaction kinetics and thermodynamics. Such an analysis would require experimental studies to determine parameters like rate constants, activation energies, and changes in enthalpy and entropy during its transformation.

Therefore, this section remains to be populated pending future research into the environmental fate and chemical reactivity of this compound.

Environmental Fate and Transformation of 4,4,5,5,6,6,6 Heptafluorohex 2 Enoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that can lead to the transformation or mineralization of chemical compounds in the environment. For fluorinated organic acids, these pathways are primarily driven by thermal energy, hydrolysis, and photolysis.

The thermal treatment of perfluorinated carboxylic acids (PFCAs) is a common method for their disposal, although the precise degradation mechanisms are complex. rsc.org Theoretical studies on straight-chain PFCAs reveal that decomposition often begins with an HF elimination from the carboxylic acid head group, which produces a three-membered ring intermediate, specifically a perfluorinated α-lactone. rsc.org These α-lactones are unstable and quickly degrade into perfluorinated acyl fluorides and carbon monoxide, effectively shortening the carbon chain. rsc.orgresearchgate.net

In the presence of water vapor, these acyl fluorides can hydrolyze back to PFCAs, creating a cyclical degradation process that can ultimately lead to the complete mineralization of the original compound. rsc.orgresearchgate.net The final products of this comprehensive thermal decomposition include hydrogen fluoride (B91410) (HF), carbon monoxide (CO), carbon dioxide (CO₂), and carbonyl fluoride (COF₂). rsc.orgresearchgate.net

Alternative pathways initiated by high temperatures involve the homolytic cleavage of C-C bonds within the perfluorinated backbone. nih.govnsf.gov This process forms carbon-centered radicals that can undergo further reactions, such as β-scissions, to generate a variety of shorter-chain PFCAs, perfluoroalkenes, and other radical species. nsf.gov The weakest C-C bond in short-chain PFCAs is often the one between the α- and β-carbons, making it a primary site for initial cleavage. nih.gov

Table 1: Key Intermediates and Products in PFCA Thermal Decomposition

| Category | Compound/Product | Role/Description | Source |

|---|---|---|---|

| Intermediate | Perfluorinated α-lactone | Unstable three-membered ring formed via HF elimination. | rsc.org |

| Intermediate | Perfluorinated acyl fluoride | Formed from α-lactone degradation; can hydrolyze back to a PFCA. | rsc.orgresearchgate.net |

| Mineralization Product | Hydrogen fluoride (HF) | A final product of complete decomposition. | rsc.orgresearchgate.net |

| Mineralization Product | Carbon dioxide (CO₂) | A final product of complete decomposition. | rsc.orgresearchgate.net |

| Mineralization Product | Carbon monoxide (CO) | A final product of complete decomposition. | rsc.orgresearchgate.net |

| Mineralization Product | Carbonyl fluoride (COF₂) | A final product of complete decomposition. | rsc.org |

This interactive table summarizes the primary compounds involved in the thermal degradation of PFCAs.

While PFCAs themselves are generally resistant to hydrolysis and photolysis under typical environmental conditions, their precursor compounds can undergo such transformations, leading to the formation of PFCAs. scholaris.ca For instance, polyfluoroalkyl phosphate (B84403) monoesters (monoPAPs) have been shown to hydrolyze much faster than their non-fluorinated counterparts due to the electron-withdrawing effects of fluorine substituents. scholaris.ca Similarly, polyfluorinated amides (PFAMs) are hypothesized to undergo biological hydrolysis, suggesting their role as historical precursors to compounds like PFOA. scholaris.ca

Direct photolysis is another relevant transformation pathway for certain precursors. The fire-fighting fluid perfluoro-2-methyl-3-pentanone, for example, undergoes direct photolysis in the atmosphere with a lifetime of 4-14 days, leading to the formation of PFCA products. scholaris.ca The photolysis of alkylzirconocenes under visible light can promote the fluoroalkylation of alkenes, indicating that light-induced reactions can be a mechanism for transforming fluorinated compounds. nih.govrsc.org

Biotransformation and Microbial Defluorination Mechanisms

Microbial activity represents a critical pathway for the transformation of certain PFAS. The structure of the compound, particularly the presence of unsaturated bonds, plays a decisive role in its susceptibility to microbial degradation.

Under anaerobic conditions, the presence of an α,β-carbon-carbon double bond is crucial for the biotransformation of fluorinated carboxylic acids. nih.govnih.govacs.org Research has demonstrated that anaerobic microbial communities can mediate the reductive defluorination of unsaturated FCAs. nih.govnih.gov This process involves the removal of fluorine atoms and their replacement with hydrogen.

Studies using anaerobic defluorinating enrichment cultures have shown two primary competing pathways for the transformation of unsaturated FCAs: reductive defluorination and hydrogenation (saturation of the double bond). nih.govresearchgate.net For example, the transformation of perfluoro-2,3-dimethylbut-2-enoic acid (PFMeUPA) by Acetobacterium spp. resulted in approximately 82% of the compound undergoing reductive defluorination, while the remaining 18% was transformed via hydrogenation. researchgate.net This highlights a clear preference for the defluorination pathway for certain structures. researchgate.net The enzymes involved in the flavin-based caffeate reduction pathway are proposed to be involved in driving this defluorination reaction. researchgate.net

Table 2: Anaerobic Transformation Pathways of an Unsaturated FCA (PFMeUPA)

| Transformation Pathway | Molar Ratio (%) | Description | Source |

|---|---|---|---|

| Reductive Defluorination | 82% | Removal of a fluorine atom from the double bond, replaced by hydrogen. | researchgate.net |

| Hydrogenation | 18% | Saturation of the C=C double bond without fluorine removal. | researchgate.net |

This interactive table illustrates the microbial transformation pathway distribution for a model unsaturated FCA under anaerobic conditions.

Aerobic biotransformation of fluorinated compounds also occurs, though the mechanisms and susceptible structures differ from anaerobic pathways. Aerobic defluorination often depends on the presence of specific functional groups that can be targeted by microbial enzymes. nsf.gov Structures that are more susceptible to aerobic microbial defluorination include those with C-H bonds at the α-position or sp² C-F bonds at the β-position. nsf.gov

The aerobic biotransformation of fluorotelomer alcohols (FTOHs) and fluorotelomer sulfonates (FTSs) has been extensively studied. For example, 6:2 FTOH can be transformed by the white-rot fungus Phanerochaete chrysosporium and other microbes into a series of intermediates, including 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA) and 5:3 fluorotelomer carboxylic acid (5:3 FTCA). researchgate.net Similarly, 6:2 FTS can be aerobically biotransformed in soil and activated sludge, leading to the formation of PFPeA and PFHxA. nih.govnih.gov These pathways demonstrate that while direct aerobic defluorination of a perfluorinated chain is difficult, transformations of the functional parts of polyfluorinated molecules can lead to the formation of stable PFCAs. nih.gov

The relationship between chemical structure and biodegradability is a central theme in the environmental fate of FCAs. Systematic investigations comparing unsaturated FCAs with their structurally similar saturated counterparts have provided clear evidence of the role of the C=C double bond. nih.govnih.govacs.org

In anaerobic environments, the α,β-unsaturation is a critical feature that enables biotransformation. nih.govnih.govacs.org Saturated FCAs are typically recalcitrant under the same conditions where their unsaturated analogs are readily transformed via reductive defluorination or hydrogenation. nih.govacs.org This suggests that the double bond acts as a point of enzymatic attack, which is absent in saturated compounds. acs.org Furthermore, research indicates that the presence of trifluoromethyl (-CF₃) branches at the α or β carbon of an unsaturated FCA can enhance its degradability and defluorination capability under both anaerobic and aerobic conditions. nih.govnih.govacs.org This enhanced reactivity makes such structures more amenable to microbial degradation, providing insights for designing more environmentally friendly fluorinated alternatives. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | - |

| Per- and polyfluoroalkyl substances | PFAS |

| Fluorinated carboxylic acids | FCAs |

| Perfluorinated carboxylic acids | PFCAs |

| Hydrogen fluoride | HF |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Carbonyl fluoride | COF₂ |

| Polyfluoroalkyl phosphate monoesters | monoPAPs |

| Polyfluorinated amides | PFAMs |

| Perfluorooctanoic acid | PFOA |

| Perfluoro-2-methyl-3-pentanone | - |

| Perfluoro-2,3-dimethylbut-2-enoic acid | PFMeUPA |

| Fluorotelomer alcohols | FTOHs |

| 6:2 Fluorotelomer alcohol | 6:2 FTOH |

| Fluorotelomer sulfonates | FTSs |

| 6:2 Fluorotelomer sulfonate | 6:2 FTS |

| Phanerochaete chrysosporium | - |

| 6:2 Fluorotelomer unsaturated carboxylic acid | 6:2 FTUCA |

| 5:3 Fluorotelomer carboxylic acid | 5:3 FTCA |

| Perfluoropentanoic acid | PFPeA |

| Perfluorohexanoic acid | PFHxA |

Environmental Occurrence and Distribution in Research Contexts

This compound, also known by its common abbreviation 3:3 fluorotelomer unsaturated carboxylic acid (3:3 FTUCA), is recognized as a transformation product of larger polyfluorinated substances. Its presence in the environment is primarily linked to the degradation of precursor compounds, such as fluorotelomer alcohols (FTOHs).

Detailed research findings have identified 3:3 FTUCA in specific environmental contexts, particularly in wastewater treatment systems. Studies have shown that this compound can emerge during the treatment process, indicating its formation from other per- and polyfluoroalkyl substances (PFAS) present in the wastewater stream. For instance, the biotransformation of 4:2 fluorotelomer alcohol (4:2 FTOH) has been identified as a source of 3:3 FTUCA. researchgate.netlandandgroundwater.com

In the context of wastewater treatment plants (WWTPs), the occurrence of 3:3 FTUCA has been noted in aeration tanks and clarifiers. nih.gov This suggests that the aerobic and anaerobic conditions within these treatment stages facilitate the transformation of precursor compounds into this unsaturated fluorotelomer carboxylic acid. While its formation is documented, comprehensive data on its concentrations in various environmental compartments such as surface water, soil, and sediment are still emerging.

One study investigating the biotransformation of 4:2 FTOH by the bacterium Dietzia aurantiaca J3 documented the formation of 3:3 FTUCA as a defluorination product. researchgate.net This highlights a specific microbial pathway for its generation in the environment.

The following table summarizes the detection of this compound (3:3 FTUCA) in a research context, as identified in the cited literature.

| Environmental Matrix | Research Context | Precursor Compound(s) | Reference |

|---|---|---|---|

| Wastewater | Wastewater Treatment Plant (Aeration Tanks and Clarifiers) | Fluorotelomer Alcohols (FTOHs) | nih.gov |

| Bacterial Culture | Biotransformation by Dietzia aurantiaca J3 | 4:2 Fluorotelomer Alcohol (4:2 FTOH) | researchgate.netlandandgroundwater.com |

It is important to note that while the formation of this compound from precursor compounds is an area of active research, extensive monitoring data detailing its widespread environmental distribution remains limited. The focus of many studies has been on its role as a transitional compound in the broader degradation pathways of PFAS.

Advanced Analytical Methodologies for Research on 4,4,5,5,6,6,6 Heptafluorohex 2 Enoic Acid

Chromatographic Separation Techniques

Effective separation of 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid from complex sample matrices is a critical prerequisite for accurate quantification and identification. High-performance liquid chromatography and gas chromatography are the primary techniques employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of polar compounds like this compound. This technique offers a powerful combination of separation and detection, enabling the quantification of trace levels of the analyte in diverse environmental and biological samples. The methodology typically involves reversed-phase chromatography, where the analyte is separated based on its polarity.

The use of ultra-high-performance liquid chromatography (UHPLC) systems can significantly enhance separation efficiency and reduce analysis time. For the analysis of short-chain PFAS such as heptafluorohex-2-enoic acid, which can be challenging to retain on conventional C18 columns, specialized column chemistries or mobile phase modifications may be employed to improve retention and peak shape. elementlabsolutions.comrestek.com

A typical LC-MS/MS method for a compound like this compound would be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results. tandfonline.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC System | UHPLC |

| Column | C18 or specialized polar-modified column |

| Mobile Phase A | Water with a weak acid (e.g., formic acid) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Gradient | Optimized for separation of short-chain PFAS |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | [M-H]⁻ |

| Product Ions (Q3) | Characteristic fragments |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, for acidic and polar compounds like this compound, derivatization is typically required to increase their volatility and thermal stability for GC analysis. researchgate.netacs.org Common derivatization strategies for carboxylic acids include esterification to form, for example, methyl or benzyl (B1604629) esters. acs.orgepa.gov

Once derivatized, the compound can be separated on a GC column, often a mid-polar or non-polar phase, and detected by a mass spectrometer. The choice of the derivatizing agent and the GC conditions are critical for achieving good chromatographic performance and sensitivity.

Table 2: Representative GC-MS Derivatization and Analysis Approach for this compound

| Step | Description |

| Derivatization Reagent | Diazomethane, an alkyl chloroformate, or a benzylating agent |

| Reaction Conditions | Optimized for complete conversion to the corresponding ester |

| GC Column | Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or pulsed splitless for trace analysis |

| Temperature Program | Ramped to ensure separation from other derivatized compounds |

| MS Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

While often coupled with mass spectrometry, HPLC and UHPLC can also be used with other detectors for the analysis of this compound. For instance, HPLC with fluorescence detection can be employed after derivatization of the carboxylic acid group with a fluorescent tag. nih.gov This approach can offer high sensitivity and is a viable alternative when mass spectrometric detection is not available.

UHPLC systems, with their smaller particle size columns and higher operating pressures, provide significant advantages over traditional HPLC, including faster analysis times, better resolution, and improved sensitivity. helsinki.fi The optimization of the mobile phase composition, including pH and organic modifier content, is crucial for achieving the desired separation of this polar, unsaturated fluorinated acid. helsinki.fi

Mass Spectrometric Detection and Characterization

Mass spectrometry plays a pivotal role in the analysis of this compound, providing not only sensitive detection but also valuable structural information.

High-Resolution Mass Spectrometry (HRMS) and Orbitrap/Time-of-Flight (TOF)-MS for Qualitative and Quantitative Analysis

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, are increasingly used for the analysis of emerging contaminants like this compound. thermofisher.comthermofisher.comacs.org These instruments provide accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of the analyte and its fragments. nih.gov This capability is invaluable for the confident identification of the compound in complex matrices and for distinguishing it from isobaric interferences.

Orbitrap and TOF-MS can be used for both targeted quantification and non-targeted screening. nelac-institute.orgnelac-institute.org In targeted analysis, the high resolving power enhances selectivity and reduces background noise, leading to lower detection limits. In non-targeted analysis, HRMS allows for the retrospective analysis of data for previously unidentified compounds, which is particularly useful in environmental monitoring and metabolism studies. thermofisher.com

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₆H₃F₇O₂ |

| Exact Mass | 240.0021 |

| [M-H]⁻ Ion (Negative Mode) | 238.9942 |

| Mass Accuracy | < 5 ppm |

| Resolving Power | > 60,000 FWHM |

Electron Capture Negative Ionization (ECNI) in GC-MS

For GC-MS analysis of halogenated compounds, electron capture negative ionization (ECNI) is a highly sensitive and selective ionization technique. acs.orgnih.gov Compounds containing electronegative atoms, such as the fluorine atoms in this compound, can efficiently capture thermal electrons to form stable negative ions. This process often results in less fragmentation and a strong molecular ion or a characteristic high-mass fragment, which enhances selectivity and lowers detection limits compared to electron ionization (EI). nih.govwikipedia.org

The derivatized form of this compound would be amenable to ECNI, and this technique is particularly well-suited for the ultra-trace analysis of such fluorinated compounds in environmental samples. mdpi.com

Electrospray Ionization (ESI) and Atmospheric Pressure Ionization Techniques

Electrospray ionization (ESI) is a cornerstone technique for the analysis of polar, thermally labile compounds like this compound, typically coupled with liquid chromatography and mass spectrometry (LC-MS). ESI, operating in negative ion mode, is particularly effective for acidic compounds, as it facilitates the deprotonation of the carboxylic acid group to form a stable [M-H]⁻ ion, which can be readily detected by the mass spectrometer. nih.govnih.gov The high fluorine content and resulting hydrophobicity of the molecule enhance its surface activity in the ESI droplets, which can lead to high ionization efficiency compared to non-fluorinated analogues. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI. While ESI is ideal for polar molecules, APCI can be more suitable for less polar compounds and is less susceptible to matrix effects like ion suppression. For carboxylic acids, APCI can provide both molecular weight information and structural data through fragmentation, offering an alternative for structural elucidation. scispace.com

The analysis of FTUCAs, including this compound, by LC-MS/MS using ESI allows for highly sensitive and selective quantification. Multiple reaction monitoring (MRM) is employed, where the precursor [M-H]⁻ ion is selected and fragmented, and a specific product ion is monitored. This approach minimizes interferences and achieves low detection limits, often in the parts-per-trillion range. panda.org For example, analysis of the related 6:2 FTUCA shows a distinct fragmentation pattern under ESI-MS/MS conditions that can be used for its unambiguous identification. massbank.eu

Table 1: Representative ESI-MS/MS Parameters for FTUCA Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | Promotes deprotonation of the carboxylic acid group. |

| Capillary Voltage | -1.5 to -4.5 kV | Creates a stable spray of charged droplets. |

| Ion Source Temperature | 100-150 °C | Aids in solvent desolvation. |

| Desolvation Gas | Nitrogen | Assists in evaporating solvent from droplets. |

| Collision Gas | Argon | Induces fragmentation of the precursor ion in the collision cell. |

| Monitored Transition | [M-H]⁻ → Product Ion | Provides high selectivity and sensitivity for quantification. |

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte to levels detectable by analytical instrumentation. For a compound like this compound, the choice of extraction technique is paramount.

Solid-phase extraction (SPE) is the most widely used technique for the extraction of PFAS from aqueous samples. The selection of the sorbent material is crucial for achieving high recovery. While hydrophobic sorbents like C18 or hydrophilic-lipophilic balance (HLB) materials can be used, they often show poor recovery for shorter-chain, more polar PFAS. nih.govresearchgate.netdspsystems.eu For short-chain fluorinated carboxylic acids, mixed-mode polymeric sorbents featuring both anion-exchange and reversed-phase functionalities are preferred. researchgate.net

Weak anion-exchange (WAX) cartridges have demonstrated excellent performance for extracting a wide range of PFAS, including short-chain compounds. researchgate.netunitedchem.com The methodology involves conditioning the sorbent, loading the sample (often adjusted to a specific pH to ensure the analyte is ionized), washing away interferences, and finally eluting the target analyte with a basic organic solvent. The use of a basic eluent (e.g., methanol with ammonium (B1175870) hydroxide) neutralizes the analyte and disrupts the ionic interaction with the sorbent, allowing for its release. unitedchem.com

Table 2: Generic Weak Anion-Exchange (WAX) SPE Protocol for Short-Chain PFAS

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Conditioning | Methanol, followed by water | Activates the sorbent and ensures proper interaction with the aqueous sample. |

| Sample Loading | Aqueous sample (pH adjusted) | Analyte is retained on the sorbent via ion-exchange and reversed-phase mechanisms. |

| Washing | Weak buffer (e.g., acetate) | Removes polar, neutral, and weakly retained interferences. |

| Elution | Basic Methanol (e.g., 1-5% NH₄OH in MeOH) | Neutralizes the analyte, disrupting the ionic bond and eluting it from the sorbent. |

Stir bar sorptive extraction (SBSE) is a solventless, equilibrium-based extraction technique that offers high enrichment factors for organic compounds in aqueous samples. mdpi.comresearchgate.net The method utilizes a magnetic stir bar coated with a sorptive phase, most commonly polydimethylsiloxane (B3030410) (PDMS). The sample is stirred for a defined period, during which the analyte partitions from the aqueous phase into the PDMS coating. Following extraction, the stir bar is removed, dried, and the analyte is desorbed, typically via thermal desorption (TD) for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

For acidic compounds like this compound, a derivatization step is often required to convert the non-volatile acid into a more volatile ester prior to GC-MS analysis. mdpi.com The efficiency of SBSE is influenced by several factors, including extraction time, stirring speed, sample pH, and salt content, which must be optimized to maximize recovery. mdpi.comresearchgate.net This technique is considered a green analytical method due to its minimal use of organic solvents. mdpi.comresearchgate.net

Table 3: Key Parameters for SBSE Method Optimization for PFCAs

| Parameter | Range Investigated | Typical Optimum | Rationale |

|---|---|---|---|

| Extraction Time | 60-240 min | 120-180 min | Ensures equilibrium is reached between the sample and the sorptive phase. |

| Stirring Speed | 750-1500 rpm | 1000-1250 rpm | Maximizes diffusion and accelerates mass transfer without causing excessive turbulence. |

| pH | 2-7 | ~3 | Keeps the carboxylic acid in its protonated, less polar form to enhance partitioning into the PDMS phase. |

| Salt Addition (e.g., NaCl) | 0-30% (w/v) | 10-20% | Increases the ionic strength of the sample, "salting out" the analyte and improving extraction efficiency. |

Data adapted from studies on perfluorocarboxylic acids (PFCAs). mdpi.com

Advanced Total Fluorine Analysis Methods (e.g., TOP Assay, EOF-CIC)

While targeted methods like LC-MS/MS are essential for quantifying known compounds, they cannot account for the vast number of unknown PFAS and their precursors. Advanced total fluorine analysis methods provide a more comprehensive picture of PFAS contamination.

The Total Oxidizable Precursor (TOP) Assay is a powerful analytical tool that estimates the concentration of PFAS precursors by oxidizing them into stable, readily measurable perfluoroalkyl carboxylic acids (PFCAs). nih.govalsglobal.com The sample is treated with a strong oxidant, typically heat-activated persulfate, which transforms a wide range of precursor compounds into specific PFCAs. nih.govalsglobal.com The difference in PFCA concentrations before and after oxidation reveals the presence and quantity of oxidizable precursors. nih.gov Research indicates that fluorotelomer compounds are key precursors; for instance, 3:3 fluorotelomer carboxylic acid (FTCA) is known to oxidize to 4,4,5,5,6,6,6-heptafluoro-2-hexenoic acid, which can be further transformed. unh.edu This makes the TOP assay highly relevant for understanding the fate and transformation of compounds like this compound and its precursors in environmental systems. pfascentral.orgfrontiersin.org

Extractable Organic Fluorine (EOF) by Combustion Ion Chromatography (CIC) provides a measure of the total concentration of fluorine in all organic compounds extracted from a sample. acs.orgchemrxiv.org In this method, the sample extract is combusted at high temperatures (typically >900 °C), converting all organofluorine to hydrogen fluoride (B91410) (HF) gas. This gas is then trapped in an absorption solution and the resulting fluoride ion (F⁻) is quantified by ion chromatography. acs.orgchromatographyonline.com CIC is a non-selective method that complements targeted analysis by providing a total fluorine mass balance. acs.orgchromatographyonline.comthermofisher.com A discrepancy between the fluorine mass measured by CIC and the sum of fluorine from targeted PFAS analysis indicates the presence of unknown organofluorine compounds. chromatographyonline.com Studies have shown that combustion efficiency for various PFAS is generally high and uniform across different chain lengths, making CIC a robust technique for total fluorine quantification. chemrxiv.org

Applications of 4,4,5,5,6,6,6 Heptafluorohex 2 Enoic Acid in Chemical Synthesis and Materials Science

Role as a Chemical Building Block for Complex Fluorinated Molecules

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science for modulating properties such as metabolic stability, lipophilicity, and binding affinity. 4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid serves as a versatile building block for introducing a fluorinated tail into more complex molecular architectures.

Polyketides are a large class of natural products known for their structural complexity and significant biological activities, including antibiotic, anticancer, and immunosuppressive properties. The strategic introduction of fluorine into polyketide scaffolds is an area of intensive research aimed at generating novel analogs with enhanced therapeutic profiles.

While the biosynthesis of natural fluorinated products is exceedingly rare in nature, chemoenzymatic and metabolic engineering approaches have been developed to produce fluorinated polyketides. These methods typically involve engineering polyketide synthase (PKS) enzymes to accept fluorinated building blocks, such as fluoromalonyl-CoA, thereby incorporating fluorine atoms into the growing polyketide chain. This has enabled the creation of novel fluorinated versions of macrolides and other complex natural products.

In the context of traditional organic synthesis, this compound represents a potential precursor for the chemical synthesis of fluorinated natural product analogs. Its structure contains a six-carbon backbone that can be elaborated upon. The α,β-unsaturated system is amenable to a variety of synthetic transformations, including Michael additions and Diels-Alder reactions, allowing for the construction of more complex carbon skeletons. The terminal heptafluoropropyl group provides a stable, lipophilic moiety that can mimic or modify the side chains of natural products, potentially leading to analogs with improved potency or pharmacokinetic properties. Although direct biosynthetic incorporation of this specific acid into polyketides has not been reported, its utility in a purely synthetic context for creating complex, fluorinated molecules in the laboratory remains a promising avenue for exploration.

The presence of fluorine is a hallmark of many modern pharmaceuticals and agrochemicals. The unique properties of the fluorine atom can significantly enhance the efficacy, stability, and bioavailability of active compounds. This compound is classified as a valuable pharmaceutical intermediate, indicating its role as a starting material or key building block in the synthesis of larger, biologically active molecules.

The dual functionality of the molecule—the carboxylic acid and the conjugated double bond—offers multiple handles for synthetic modification. The carboxylic acid can be readily converted into esters, amides, or other derivatives to link the heptafluorohexyl group to a larger pharmacophore. For instance, it is listed in patent literature concerning the synthesis of salts of Paroxetine, a selective serotonin (B10506) reuptake inhibitor, highlighting its relevance in pharmaceutical development.

The α,β-unsaturated nature of the acid allows for conjugate addition reactions, enabling the introduction of various nucleophiles at the β-position. This reactivity is crucial for building the complex scaffolds often required for targeted biological activity in both pharmaceutical and agrochemical applications.

Table 1: Potential Synthetic Transformations of this compound for Bioactive Molecules

| Reaction Type | Functional Group Involved | Potential Outcome |

|---|---|---|

| Amide Coupling | Carboxylic Acid | Formation of amide bonds to link with amines, peptides, or heterocyclic structures. |

| Esterification | Carboxylic Acid | Creation of ester derivatives for prodrug strategies or linkage to other molecular fragments. |

| Michael Addition | α,β-Unsaturated System | Introduction of nucleophiles (e.g., thiols, amines) at the β-position to build complexity. |

| Diels-Alder Reaction | α,β-Unsaturated System | Construction of cyclic and bicyclic systems containing the fluorinated side chain. |

Utilization in the Development of New Functional Materials

The development of advanced materials with tailored properties is critical for numerous technological applications. Fluorinated compounds are prized in materials science for the unique characteristics they impart, such as hydrophobicity, oleophobicity, low surface energy, high thermal stability, and chemical resistance.

While specific polymers or materials derived directly from this compound are not widely documented in the literature, its structure makes it a highly attractive monomer or surface modifier. The terminal heptafluoropropyl group is a classic component of fluorosurfactants and surface coatings.

Potential applications in materials science include:

Polymer Synthesis: The carboxylic acid functionality allows it to be used as a monomer in condensation polymerizations to produce fluorinated polyesters or polyamides. The presence of the bulky, rigid heptafluoropropyl chain would likely result in polymers with high thermal stability, low flammability, and low surface energy, making them suitable for specialized coatings or membranes.

Surface Modification: The acid group can be used to anchor the molecule to various surfaces (e.g., metal oxides, cellulose) through covalent bonding or strong adsorption. This would create a surface layer terminated by the heptafluoropropyl groups, rendering the surface highly hydrophobic and oleophobic (water- and oil-repellent).

Liquid Crystals: The rigid, rod-like nature of the fluorinated alkyl chain can be a useful feature in the design of liquid crystalline materials.

Derivatization to Novel Reagents and Catalysts in Fluorine Chemistry

Beyond its role as a structural component, this compound can be derivatized to create sophisticated reagents that facilitate other chemical processes. A notable example is its use in the synthesis of a bipyridine-based reagent designed for a "phase-switch" purification methodology.

In this work, the acid was esterified with 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. The resulting molecule, (E)-4,4,5,5,6,6,6-heptafluorohex-2-enoic acid 4'-((E)-4,4,5,5,6,6,6-heptafluorohex-2-enoyloxymethyl)-[2,2']bipyridinyl-4-ylmethyl ester , functions as a solution-phase reagent scaffold. The bipyridine core acts as a tag that can coordinate to a metal-functionalized solid support (e.g., copper(II) ions on a resin). This allows for the purification of reaction mixtures by selectively sequestering the tagged reagent and any attached substrates, leaving the desired product in solution. This represents a sophisticated application where the fluorinated acid is converted into a high-value tool for modern organic synthesis.

This example demonstrates how the chemical stability and defined structure of the heptafluorohexenoyl group make it suitable for incorporation into complex reagent systems designed to operate under various reaction conditions without degradation.

Computational Chemistry and Theoretical Modeling of 4,4,5,5,6,6,6 Heptafluorohex 2 Enoic Acid

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting the three-dimensional structure and electronic characteristics of molecules. These studies provide a foundational understanding of a compound's stability, reactivity, and interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the flexibility and preferred shapes of a molecule, which in turn influence its physical properties and biological interactions. For perfluorinated carboxylic acids (PFCAs), a key structural feature is the conformation of the perfluoroalkyl chain.

For 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid, it is expected that the heptafluoro-n-propyl group (-CF2CF2CF3) would also adopt a similar helical arrangement. The presence of the carbon-carbon double bond introduces rigidity in the (-CH=CH-COOH) portion of the molecule. Computational studies would typically involve rotating the single bonds to map the potential energy surface and identify the lowest-energy conformers (global and local minima) and the energy barriers between them.

Table 1: Predicted Conformational Characteristics of Related PFCAs

| Compound | Key Conformational Feature | Computational Method |

|---|---|---|

| Perfluorooctanoic Acid (PFOA) | Helical perfluoroalkyl chain | DFT B3LYP-D3(BJ)/6-311+(2p,2d) |

This table is illustrative and based on findings for related compounds.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate how a molecule will interact with other reagents.

Research Findings: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com For a carboxylic acid, the HOMO is often localized on the oxygen atoms of the carboxyl group, indicating this site's susceptibility to electrophilic attack. Conversely, the LUMO is typically distributed over the π* orbital of the carbonyl group, making it a site for nucleophilic attack.

The strong electron-withdrawing effect of the heptafluoropropyl group in this compound would significantly lower the energy of both the HOMO and LUMO compared to its non-fluorinated counterpart. This generally makes the molecule less reactive towards electrophiles but more susceptible to nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify these trends.

Table 2: General FMO Properties and Their Implications

| Orbital | Role in Reactions | Predicted Localization on this compound |

|---|---|---|

| HOMO | Electron Donor (Nucleophile) | Likely localized on carboxyl oxygen atoms |

| LUMO | Electron Acceptor (Electrophile) | Likely localized on the C=C and C=O π* systems |

This table represents general principles of FMO theory applied to the target molecule.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states.

Density Functional Theory (DFT) Applications for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance of accuracy and computational cost for studying reaction mechanisms in complex molecules. acs.org

Research Findings: For PFAS, DFT has been used to investigate various reactions, including thermal decomposition and atmospheric oxidation. nih.govscholaris.ca For instance, studies on the thermal decomposition of short-chain PFCAs like perfluoropropionic acid (PFPeA) and perfluorobutanoic acid (PFBA) have shown that, in addition to decarboxylation (loss of CO2), the scission of C-C bonds in the perfluorinated backbone is a viable degradation mechanism. nih.gov DFT calculations of bond dissociation energies (BDEs) help identify the weakest bonds in the molecule, which are the most likely to break first. nih.gov In PFPeA and PFBA, the Cα-Cβ bond was found to be weaker than the bond connecting the carboxyl group to the chain. nih.gov

For this compound, DFT could be used to model its reactions, such as addition to the double bond, nucleophilic attack at the carbonyl carbon, or decarboxylation. By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed, revealing its kinetic and thermodynamic feasibility.

Prediction of Spectroscopic Properties and Vibrational Analysis

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and NMR spectra. Vibrational analysis, in particular, is used to identify characteristic vibrational frequencies and to confirm that a calculated structure corresponds to a stable energy minimum.

Research Findings: Computational vibrational spectroscopy involves calculating the second derivatives of the energy with respect to atomic positions to determine the frequencies and modes of molecular vibrations. chimia.charxiv.org These calculated frequencies can be compared with experimental IR or Raman spectra to help assign the observed peaks to specific molecular motions. For example, a computational study on perfluoroadamantane (B1206606) used DFT (B3-LYP/6-31G*) to calculate its vibrational frequencies, which showed good agreement with experimental data and allowed for the identification of 17 of the 22 expected fundamental bands. researchgate.net

For this compound, a computed IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch, and a series of strong C-F stretching vibrations, which are typically found in the 1400-1000 cm⁻¹ region for fluorinated compounds.

Environmental Transport and Fate Modeling based on Molecular Properties

Understanding the environmental behavior of a chemical requires knowledge of its partitioning between different environmental compartments (air, water, soil, biota). nih.gov Molecular properties derived from computational models serve as key inputs for larger-scale environmental fate and transport models.

Research Findings: The environmental fate of PFAS is heavily influenced by molecular characteristics such as the functional group and the length of the perfluoroalkyl chain. itrcweb.org Short-chain PFAS, like this compound, are generally more water-soluble and mobile in the environment than their long-chain counterparts. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict environmental properties. rsc.orgmdpi.com These models use computationally derived molecular descriptors (e.g., molecular weight, log Kow, polarizability) to predict endpoints like soil adsorption coefficients (Koc), bioconcentration factors (BCF), and degradation rates. Machine learning and multiscale modeling approaches are increasingly being used to predict critical environmental parameters for short-chain PFAS, including partition coefficients and pKa values. nih.gov These models suggest that short-chain PFAS are highly mobile and persistent, leading to concerns about the contamination of water resources. nih.govfrontiersin.org The ionization state of the molecule is a critical factor, as the anionic carboxylate form will have very different transport properties than the neutral carboxylic acid. nih.gov

Table 3: Key Molecular Properties for Environmental Modeling

| Property | Significance in Environmental Fate | Typical Trend for Short-Chain PFCAs |

|---|---|---|

| Water Solubility | High solubility increases mobility in aquatic systems. | Generally high |

| Vapor Pressure | Low vapor pressure limits atmospheric transport. | Generally low |

| Soil Adsorption (Koc) | Low Koc indicates high mobility in soil and groundwater. | Generally low |

| pKa | Determines whether the acid is in its neutral or anionic form at environmental pH. | Strongly acidic (low pKa) |

This table outlines general properties relevant to the environmental modeling of short-chain PFAS.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of fluorinated organic compounds often involves harsh reagents and can generate significant chemical waste. Future research will prioritize the development of greener synthetic routes to 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid and related compounds.

A key focus will be on improving the atom economy of synthetic processes, which maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. dntb.gov.ua Researchers are exploring novel catalytic systems and reaction pathways to achieve this. For instance, the use of electricity in organic electrolysis presents a promising avenue for the regioselective synthesis of fluorine-containing aromatic carboxylic acids from carbon dioxide and readily available fluorinated aromatic compounds. hokudai.ac.jp While not directly applied to this compound yet, such innovative methods could be adapted for its synthesis.

Another trend is the move away from PFAS-based reagents in synthetic protocols. Recently, a PFAS-free synthesis for pharmaceutical compounds was developed using caesium fluoride (B91410) salt as an alternative fluorine source within a microfluidic flow module. europeanpharmaceuticalreview.com This approach not only enhances sustainability but also improves safety by containing reactive intermediates. europeanpharmaceuticalreview.com Exploring similar strategies for the synthesis of this compound is a critical future research direction.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Compounds

| Methodology | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Reagents | Often harsh and hazardous | Milder, renewable, or recyclable reagents |

| Atom Economy | Can be low, generating significant waste | High, maximizing product yield and minimizing waste |

| Energy Consumption | Often high | Potentially lower through catalysis or flow chemistry |

| Environmental Impact | Higher potential for pollution | Reduced environmental footprint |

Comprehensive Elucidation of Environmental Transformation Networks and Metabolites

Understanding the environmental fate of this compound is paramount. Its unsaturated nature suggests potential for different transformation pathways compared to its saturated counterparts.